d-六甲苯

描述

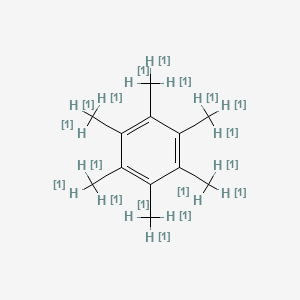

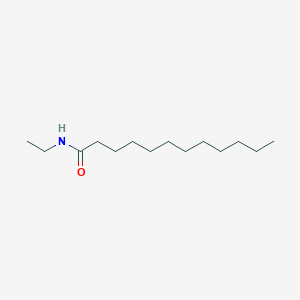

d-Hexamethylbenzene is a derivative of benzene where all six hydrogen atoms have been replaced by methyl groups. This substitution results in a molecule with interesting properties and reactivity due to the steric bulk and electron-donating effects of the methyl groups.

Synthesis Analysis

The synthesis of d-hexamethylbenzene derivatives can involve multiple steps, including cycloadditions and annulations. For example, the synthesis of dodecamethoxytricyclobutabenzene, a structurally related compound, involves [2 + 2] cycloadditions of benzyne and ketene silyl acetals, starting from a selectively protected 2-iodophloroglucinol derivative . This method allows for the rapid and regioselective formation of complex molecules with multiple four-membered rings.

Molecular Structure Analysis

The molecular structure of hexamethylbenzene has been studied using various techniques. For instance, electron diffraction studies have been conducted on related molecules such as hexabromobenzene to determine the molecular parameters and symmetry . Although not directly on hexamethylbenzene, these studies provide insights into the effects of substituents on benzene's structure.

Chemical Reactions Analysis

Hexamethylbenzene undergoes various chemical reactions, including those leading to the formation of coke precursors. When reacted over zeolite H-beta, hexamethylbenzene produces smaller hydrocarbons and undergoes deactivation due to the formation of methylated benzenes and naphthalene derivatives . These reactions are important for understanding the mechanisms of coke formation in industrial processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethylbenzene are influenced by its molecular motions. A study on the molecular motions in solid hexamethylbenzene revealed that the reorientation of the methyl groups and the rotation of the whole molecule about its sixfold axis are significant. These motions are temperature-dependent and can be analyzed using proton spin-lattice relaxation time and second moment measurements . Additionally, the thermodynamic properties of deuterated hexamethylbenzene have been investigated, showing a large isotope effect on phase transitions .

Relevant Case Studies

Case studies involving hexamethylbenzene provide insights into its behavior in various contexts. For example, the conversion of hexamethylbenzene over zeolite catalysts has been studied to understand the mechanisms of coke precursor formation and catalyst deactivation . Another case study involves the photochemical reactions of hexamethylbenzene, where its isomerization to Dewar benzene is photosensitized by exciplexes, following an adiabatic triplex pathway . These studies are crucial for developing strategies to control and utilize the reactivity of hexamethylbenzene in chemical processes.

科学研究应用

焦炭前驱体形成和沸石失活

- 研究:六甲苯在沸石H-贝塔上反应,导致焦炭前驱体形成,这是沸石失活过程中的一个重要方面。本研究提供了关于涉及催化系统中六甲苯的焦炭形成机理的见解(Bjørgen、Olsbye和Kolboe,2003)。

各向异性自旋晶格弛豫

- 研究:氘代六甲苯表现出各向异性自旋晶格弛豫,这有助于理解在不同温度下的分子重新定向。这一特性在磁共振领域具有重要意义(Tang、Sterna和Pines,1980)。

溶解热和熔化热

- 研究:研究六甲苯在各种液体中的溶解热及其熔化热为理解其溶解度和相变行为提供了有价值的热力学数据(Parks和Rowe,1946)。

甲基旋转和低温转变

- 研究:六甲苯的中子衍射研究揭示了甲基旋转和低温相变的细节,有助于理解固体中的分子动力学(Hamilton、Edmonds和Tippe,1969)。

核磁共振作为探针

- 研究:六甲苯在NMR研究中被用作探针分子,帮助研究有机晶体和玻璃。这一应用有助于探索物质不同状态下的分子动力学(Jansen-Glaw、Rössler、Taupitz和Vieth,1989)。

电子光谱研究

- 研究:对六甲苯的电子光谱进行研究,无论是晶体形式还是蒸汽形式,都可以深入了解分子相互作用和芳香体系在不同条件下的行为(Nelson和Simpson,1955)。

作用机制

Hexamethylbenzene-d18, also known as d-Hexamethylbenzene, is a deuterium-labeled compound . This article will delve into the mechanism of action of Hexamethylbenzene-d18, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that the compound interacts with nitric acid in acetic acid .

Mode of Action

The interaction of Hexamethylbenzene-d18 with nitric acid in acetic acid has been studied . The nitronium ion makes an ipso attack on the substrate to form the arenium ion, which releases a proton from the activated methyl group para to the site of attack to give the 3-methylene-6-nitro-1, 4-cyclohexadiene intermediate . Heterolytic fission of the C–N bond in this intermediate will form a benzyl cation-nitrite anion pair, which recombines at the benzylic carbon atom via a C–N bond or via a C–O bond, giving benzyl nitrite or phenylnitromethane, respectively .

Biochemical Pathways

The compound’s interaction with nitric acid leads to the formation of several products, including pentamethylbenzyl nitrate, pentamethylphenylnitromethane, pentamethylbenzyl acetate, and pentamethylbenzyl alcohol .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Hexamethylbenzene-d18’s action is the formation of several products, including pentamethylbenzyl nitrate, pentamethylphenylnitromethane, pentamethylbenzyl acetate, and pentamethylbenzyl alcohol . These products are formed immediately after the mixing of reactants .

Action Environment

The action of Hexamethylbenzene-d18 has been studied in acetic acid . The addition of sodium nitrite gave little influence on the composition of the product mixture, while urea was found to depress somewhat the formation of nitromethane . In the presence of lithium nitrate, the reaction was modestly accelerated and the nitrate formation seems to be slightly favored over the nitromethane formation .

属性

IUPAC Name |

1,2,3,4,5,6-hexakis(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWFEBAXEOLKSG-NBDUPMGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethylbenzene-d18 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)